molecular formula C18H15ClN4O3 B10908784 ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate

ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate

Cat. No.: B10908784
M. Wt: 370.8 g/mol
InChI Key: VZNZPODAPDMNFX-XQNSMLJCSA-N
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Description

ETHYL 2-((E)-2-{3-[(2-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, a cyano group, and an ethyl ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-((E)-2-{3-[(2-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE typically involves the reaction of ethyl cyanoacetate with an appropriate hydrazine derivative under controlled conditions. The process may include steps such as:

    Condensation Reaction: Ethyl cyanoacetate reacts with hydrazine hydrate to form the hydrazone intermediate.

    Acylation: The intermediate is then acylated with 2-chloroaniline to introduce the 2-chloroanilino carbonyl group.

    Cyclization: The final step involves cyclization to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group or the carbonyl group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Oxidized hydrazones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions due to its unique structure.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its hydrazone linkage which is known to exhibit biological activity.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-((E)-2-{3-[(2-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group and aromatic rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • ETHYL 2-((E)-2-{3-[(4-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE
  • ETHYL 2-((E)-2-{3-[(2-BROMOANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE
  • ETHYL 2-((E)-2-{3-[(2-FLUOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE

Uniqueness:

  • Chlorine Substitution: The presence of the 2-chloroanilino group distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
  • Hydrazone Linkage: The hydrazone linkage provides unique chemical properties, such as the ability to form reversible covalent bonds, which can be exploited in various applications.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl (2E)-2-[[3-[(2-chlorophenyl)carbamoyl]phenyl]hydrazinylidene]-2-cyanoacetate

InChI

InChI=1S/C18H15ClN4O3/c1-2-26-18(25)16(11-20)23-22-13-7-5-6-12(10-13)17(24)21-15-9-4-3-8-14(15)19/h3-10,22H,2H2,1H3,(H,21,24)/b23-16+

InChI Key

VZNZPODAPDMNFX-XQNSMLJCSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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